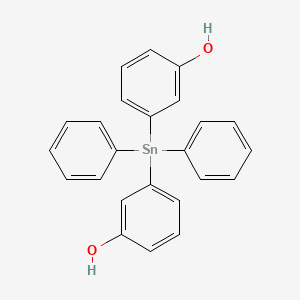

3,3'-(Diphenylstannylene)diphenol

Description

3,3'-(Diphenylstannylene)diphenol is an organotin compound featuring a central tin atom bonded to two phenyl groups and two phenol moieties at the 3,3' positions. Its structure combines the aromatic properties of diphenol derivatives with the unique electronic and steric effects imparted by the tin center. Organotin compounds are widely studied for their applications in polymer chemistry, catalysis, and materials science due to their thermal stability and reactivity .

Properties

CAS No. |

115051-37-1 |

|---|---|

Molecular Formula |

C24H20O2Sn |

Molecular Weight |

459.1 g/mol |

IUPAC Name |

3-[(3-hydroxyphenyl)-diphenylstannyl]phenol |

InChI |

InChI=1S/2C6H5O.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*1-2,4-5,7H;2*1-5H; |

InChI Key |

GXZNLHUMKIIPJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC(=C3)O)C4=CC=CC(=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Diphenylstannylene)diphenol typically involves the reaction of diphenyltin dichloride with phenol under specific conditions. One common method includes:

Reactants: Diphenyltin dichloride and phenol.

Solvent: Anhydrous toluene.

Catalyst: A base such as triethylamine.

Reaction Conditions: The reaction mixture is heated under reflux for several hours.

The reaction can be represented as follows:

(C6H5)2SnCl2+2C6H5OH→(C6H5)2Sn(OPh)2+2HCl

Industrial Production Methods

While specific industrial production methods for 3,3’-(Diphenylstannylene)diphenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organotin compounds.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Diphenylstannylene)diphenol can undergo various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones.

Reduction: The tin center can be reduced to form different organotin species.

Substitution: The phenol groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

Oxidation: Formation of diphenylstannylenequinone derivatives.

Reduction: Formation of reduced organotin species.

Substitution: Formation of substituted organotin compounds.

Scientific Research Applications

3,3’-(Diphenylstannylene)diphenol has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organotin compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of polymers and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3,3’-(Diphenylstannylene)diphenol involves its ability to coordinate with various substrates through the tin center. This coordination can facilitate catalytic reactions, such as the activation of small molecules. The phenol groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Structural and Substituent Variations

- 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A): Substitution Pattern: Para-substituted (4,4') with a central isopropylidene group. Key Differences: The tin atom in 3,3'-(Diphenylstannylene)diphenol introduces metallic character, altering electronic properties compared to the purely organic bisphenol A. Steric hindrance is also greater due to the bulky phenyl-tin-phenyl bridge . Applications: Bisphenol A is a precursor for polycarbonates and epoxies, whereas tin-containing diphenols may enhance polymer thermal stability or catalytic activity .

- 4,4'-Sulfonyldiphenol (Bisphenol S): Central Group: Sulfonyl (SO₂) instead of stannylene (SnPh₂). Reactivity: The sulfonyl group is electron-withdrawing, increasing acidity (pKa ~8.5) compared to the tin center, which may act as a Lewis acid .

- 3,3’-(3-Hydroxypropane-1,2-diyl)diphenol: Central Group: Hydroxypropane bridge.

Physical and Spectroscopic Properties

*Inferred from analogous compounds. †Tin-related vibrations are distinct from organic groups. ‡Aromatic signals depend on substitution pattern.

Industrial and Environmental Considerations

- Synthesis: High-purity diphenols (e.g., 4,4'-diphenol) are produced via acid-catalyzed reactions, suggesting that similar methods could apply to tin derivatives with modifications for Sn-Ph bond stability .

- Environmental Impact: Unlike bisphenol A, which is a known endocrine disruptor, tin-based diphenols may persist in ecosystems due to their metal content, necessitating specialized degradation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.